5-Chloro-3-iodoisatoic anhydride CAS 33115-24-1 properties
5-Chloro-3-iodoisatoic anhydride CAS 33115-24-1 properties
An In-Depth Technical Guide to 5-Chloro-3-iodoisatoic Anhydride (CAS 33115-24-1): Properties, Synthesis, and Applications
Introduction
5-Chloro-3-iodoisatoic anhydride, registered under CAS number 33115-24-1, is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of isatoic anhydride, it serves as a potent and versatile electrophilic building block. Its structure is characterized by a 1,3-benzoxazine-2,4-dione core, functionalized with both a chloro and an iodo substituent on the aromatic ring. This unique halogenation pattern not only influences the molecule's reactivity but also provides two distinct handles for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of its properties, a logical synthetic approach, its core reactivity, and its applications, particularly for professionals engaged in drug discovery and development.
Physicochemical and Spectroscopic Profile
The precise empirical data for 5-Chloro-3-iodoisatoic anhydride is not extensively published; however, its properties can be reliably predicted based on its structure and the known characteristics of related compounds.
| Property | Data | Reference |
| CAS Number | 33115-24-1 | [1] |
| IUPAC Name | 6-Chloro-8-iodo-2H-1,3-benzoxazine-2,4(1H)-dione | |
| Molecular Formula | C₈H₃ClINO₃ | |
| Molecular Weight | 323.47 g/mol | |
| Physical Form | Solid | |
| Storage Conditions | Ambient temperature, store in a dry, well-ventilated place | [2] |
Spectroscopic Characterization
While specific spectra for this exact molecule are not publicly available, a senior scientist can predict the key features essential for its identification and characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals would appear as doublets due to coupling with each other. A broad singlet, corresponding to the N-H proton of the anhydride, would also be present, likely at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal eight distinct carbon signals. Two signals would be in the carbonyl region (δ 150-170 ppm) corresponding to the two C=O groups of the anhydride. The remaining six signals in the aromatic region (δ 90-150 ppm) would correspond to the carbons of the benzene ring, with the carbons directly attached to the iodine and chlorine atoms showing characteristic chemical shifts.
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IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The most prominent features would be two strong, sharp absorption bands for the carbonyl (C=O) stretching of the cyclic anhydride, typically found around 1770 cm⁻¹ and 1730 cm⁻¹. A broad peak between 3200-3400 cm⁻¹ would indicate the N-H stretch. Additional peaks in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring.
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MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) at m/z 323, corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). Fragmentation would likely involve the loss of CO₂, a hallmark of isatoic anhydrides, leading to a significant fragment ion.
Synthesis and Mechanistic Considerations
A robust synthesis of 5-Chloro-3-iodoisatoic anhydride can be logically designed in a two-stage process, starting from a commercially available precursor. This approach ensures high yields and purity, which are critical for subsequent applications in drug development.
Proposed Synthetic Workflow
The synthesis begins with the selective iodination of 2-amino-5-chlorobenzoic acid, followed by a cyclization reaction to form the target anhydride.
Caption: Proposed two-stage synthesis of 5-Chloro-3-iodoisatoic anhydride.
Step-by-Step Methodology
Stage 1: Synthesis of 2-Amino-5-chloro-3-iodobenzoic Acid (Precursor)
The synthesis of the key anthranilic acid precursor is a critical first step. The directing effects of the substituents on the starting material are key to the success of this reaction. The amino (-NH₂) group is a strong activating, ortho-, para-director, while the carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating. The position ortho to the powerful amino group is highly activated, making it the prime site for electrophilic iodination.
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Reaction Setup: To a solution of 2-amino-5-chlorobenzoic acid in a suitable solvent (e.g., acetic acid or ethanol), add the iodinating agent. A common and effective system is a mixture of iodine (I₂) and an oxidant such as sodium periodate or iodic acid in the presence of sulfuric acid.[3]
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Reaction Execution: The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the reaction is quenched, often with a solution of sodium thiosulfate to remove any excess iodine. The product, being an acid, can be precipitated by adjusting the pH, collected by filtration, washed with water, and dried under vacuum.
Stage 2: Formation of 5-Chloro-3-iodoisatoic Anhydride
The conversion of an anthranilic acid to an isatoic anhydride is a classic cyclization reaction. Using a phosgene equivalent like triphosgene is safer and more manageable than using phosgene gas.[4]
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Reaction Setup: The precursor, 2-amino-5-chloro-3-iodobenzoic acid, is suspended in an inert, high-boiling solvent such as toluene or 1,2-dichloroethane in a flask equipped with a reflux condenser.
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Reagent Addition: A solution of triphosgene in the same solvent is added dropwise at an elevated temperature (e.g., 80 °C).[4] This step must be performed in a well-ventilated fume hood due to the potential release of phosgene.
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Reaction and Isolation: The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, watching for the disappearance of the carboxylic acid O-H and the appearance of the anhydride C=O peaks). Upon cooling, the solid product typically precipitates out of the solution. It is then collected by filtration, washed with a non-polar solvent (like hexanes) to remove impurities, and dried.
Core Reactivity and Applications in Drug Development
The synthetic utility of 5-Chloro-3-iodoisatoic anhydride stems from the high reactivity of the anhydride ring system. It is an excellent acylating agent that readily reacts with a wide range of nucleophiles.[5]
General Reaction Mechanism
The reaction with a nucleophile (Nu⁻) proceeds via a nucleophilic acyl substitution at the most electrophilic carbonyl carbon (C4). This opens the ring to form an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the final 2-aminobenzoyl derivative.[6]
Caption: General reactivity of isatoic anhydrides with nucleophiles.
Exemplary Protocol: Synthesis of a 2-Aminobenzamide Derivative
This protocol describes a self-validating system for reacting the title compound with a primary amine to generate a substituted benzamide, a common scaffold in medicinal chemistry.
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Reagents and Setup: In a round-bottom flask, dissolve 5-Chloro-3-iodoisatoic anhydride (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Amine Addition: Add the desired primary amine (1.1 eq.) to the solution. The reaction is often exothermic. A tertiary amine base like triethylamine (TEA) can be added to scavenge the acid formed if the amine salt is used.
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Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and CO₂ evolution will be observed. Monitor the reaction by TLC.
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Isolation: Once complete, the reaction mixture is diluted with water to precipitate the product. The solid is collected by filtration, washed thoroughly with water to remove the solvent and any salts, and then dried under vacuum to yield the pure 2-amino-5-chloro-3-iodobenzamide derivative.
Applications as a Pharmaceutical Scaffold
The true value of 5-Chloro-3-iodoisatoic anhydride in drug development lies in its role as a precursor to complex, biologically active heterocycles.
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Quinazolinone Synthesis: Reaction with amines, followed by cyclization, is a common route to quinazolinone derivatives, which are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[7]
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Benzodiazepine Synthesis: Reaction with α-amino acids can lead to the formation of 1,4-benzodiazepine-2,5-diones, another privileged scaffold in medicinal chemistry.[8]
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Platform for Late-Stage Functionalization: The presence of two different halogen atoms (Cl and I) is a key strategic advantage. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-chlorine bond. This allows for selective functionalization at the 3-position while leaving the 5-chloro group intact for a potential second, different coupling reaction under more forcing conditions. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]
Safety and Handling
As a reactive chemical intermediate, 5-Chloro-3-iodoisatoic anhydride requires careful handling to ensure laboratory safety.
| Hazard Type | GHS Information | Precautionary Statements | Reference |
| Acute Toxicity | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | |
| Skin Sensitization | H317: May cause an allergic skin reaction | P280: Wear protective gloves. | |
| Respiratory | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area. | |
| Pictogram | GHS07 (Exclamation Mark) | - | |
| Signal Word | Warning | - |
Handling and Storage Procedures
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
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Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust.[10]
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Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2][11]
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Spills and Disposal: In case of a spill, avoid generating dust. Scoop the material into a container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-3-iodoisatoic anhydride is a high-value synthetic intermediate with significant potential for researchers in drug discovery. Its well-defined reactivity allows for the efficient synthesis of substituted 2-aminobenzamides and more complex heterocyclic systems. The differential reactivity of its chloro and iodo substituents makes it an ideal platform for creating diverse molecular libraries through sequential cross-coupling reactions. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, scientists can effectively leverage this powerful building block to advance the development of novel therapeutic agents.
References
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Jadidi, K., Ghahremanzadeh, R., Asgari, D., & Arvin, H. (2010). Reactions of isatoic anhydrides with α-amino acids in the presence of [bmim]Br. ResearchGate. [Online] Available at: [Link]
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Foroumadi, A., et al. (2013). REACTION OF ISATOIC ANHYDRIDE, AMINE, AND N,N'-DIALKYL CARBODIIMIDES UNDER SOLVENT-FREE CONDITIONS: NEW AND EFFICIENT SYNTHESIS OF 3-ALKYL-2-(ALKYLAMINO)QUINAZOLIN-4(3H)-ONES. Taylor & Francis Online. [Online] Available at: [Link]
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ResearchGate. (n.d.). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Online] Available at: [Link]
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